molecular formula C13H10BrNO3 B2832008 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid CAS No. 1918356-29-2

2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid

Cat. No.: B2832008
CAS No.: 1918356-29-2
M. Wt: 308.131
InChI Key: SFOKTCATVVUSKA-UHFFFAOYSA-N
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Description

2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid is an organic compound that features a brominated pyridine ring attached to a phenyl acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s brominated pyridine ring and phenyl acetic acid moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(3-Chloropyridin-4-yl)oxyphenyl]acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-[3-(3-Fluoropyridin-4-yl)oxyphenyl]acetic acid: Contains a fluorine atom instead of bromine.

    2-[3-(3-Iodopyridin-4-yl)oxyphenyl]acetic acid: Features an iodine atom in place of bromine.

Uniqueness

2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxyphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-8-15-5-4-12(11)18-10-3-1-2-9(6-10)7-13(16)17/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOKTCATVVUSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=NC=C2)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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